2-Fluoroapomorphine

Description

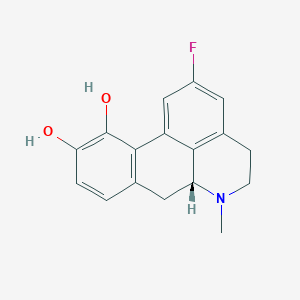

Structure

2D Structure

3D Structure

Properties

CAS No. |

119771-41-4 |

|---|---|

Molecular Formula |

C17H16FNO2 |

Molecular Weight |

285.31 g/mol |

IUPAC Name |

(6aR)-2-fluoro-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1 |

InChI Key |

YBEUIAYJOLGULC-CYBMUJFWSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |

Synonyms |

2-fluoroapomorphine 2-fluoroapomorphine hydrobromide |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoroapomorphine and Analogues

General Strategies for Aporphine (B1220529) Synthesis

The construction of the tetracyclic aporphine skeleton is a central challenge in the synthesis of this class of alkaloids. Historically and in modern organic chemistry, several key strategies have been employed.

One of the most classical and widely used methods is the Bischler-Napieralski cyclization . This reaction typically involves the cyclization of a β-phenylethylamine derivative to form a dihydroisoquinoline, which is a crucial intermediate that eventually forms part of the aporphine framework. nih.gov

Another prominent strategy is based on biaryl coupling reactions. These methods create the critical biphenyl (B1667301) linkage that defines the aporphine structure. A significant advancement in this area is the use of palladium-catalyzed direct intramolecular C-H arylation, which can generate the aporphine skeleton in high yields from appropriately substituted precursors. researchgate.net This approach offers an efficient way to form the C-C bond between the two aromatic rings of the core structure.

Photochemical synthesis represents another important route. For instance, the oxidative photochemical cyclization of carbinol derivatives has been successfully used to produce aporphines. nih.gov Similarly, photostimulated intramolecular SRN1 (nucleophilic substitution, radical, unimolecular) reactions of bromoarenes linked to tetrahydroisoquinoline units have been shown to afford the aporphine core in good yields. beilstein-journals.org

Furthermore, many synthetic routes leverage naturally occurring alkaloids as starting materials. Opium alkaloids like thebaine and codeine, as well as alkaloids like bulbocapnine (B190701) and pukateine, serve as valuable precursors that already contain a significant portion of the required polycyclic structure, which is then chemically modified to yield the target aporphine. researchgate.netnih.govsemanticscholar.org The biosynthesis of aporphine alkaloids in nature itself provides a blueprint, often involving an intramolecular bis-phenol coupling of (S)-reticuline, catalyzed by cytochrome P450 enzymes. google.com

Specific Approaches to 2-Substituted Apomorphines

Modifying the C-2 position of the aporphine ring is of particular interest for modulating pharmacological activity. researchgate.net Various synthetic methods have been developed to introduce different functional groups at this site.

A common strategy involves the acid-catalyzed rearrangement of thebaine or its derivatives. The rearrangement of thebaine with methanesulfonic acid can produce 2,10-dimethoxy-11-hydroxyaporphine. semanticscholar.org This intermediate can then be further modified. For example, protection of the hydroxyl groups followed by other transformations allows for the introduction of substituents at the C-2 position. semanticscholar.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating 2-substituted aporphines. The Suzuki-Miyaura coupling, for instance, has been used to synthesize 2-aryl apomorphines. researchgate.netacs.org This involves converting the 2-position into a reactive group, such as a triflate, which can then be coupled with an arylboronic acid or ester. researchgate.netacs.org Similarly, direct arylation techniques using palladium catalysis have been applied to introduce aryl groups at the C-2 position. mdpi.com

Another approach involves starting with a precursor that already has a handle at the C-2 position. For instance, synthesis can begin from codeine, which is converted to morphothebaine (B1233368). The morphothebaine can be selectively triflylated at the 2-position, providing a key intermediate for subsequent coupling reactions. researchgate.net

Fluorination Techniques for C-2 Position Functionalization

Introducing a fluorine atom at the C-2 position requires specific chemical methods. One approach is to convert a hydroxyl group at the C-2 position into a fluorine atom. A key step in one reported synthesis of 2-haloaporphines, including 2-fluoroapomorphine, is the substitution of a 2-hydroxy group. nih.gov This can be achieved via a Smiles rearrangement reaction involving a 2-methylpropanamide derivative to first introduce an amino group, which is then converted to the desired halogen. nih.gov

Another general strategy involves the acid-catalyzed rearrangement of a morphinandiene precursor that already contains the fluorine atom. For example, 6-fluoro-6-demethoxythebaine can be rearranged using acid to yield this compound. semanticscholar.org This places the fluorine atom at the desired C-2 position of the newly formed aporphine skeleton. semanticscholar.org The synthesis of such fluorinated precursors can involve nucleophilic substitution (SN2) of a suitable leaving group, like a tosylate, with a fluoride (B91410) ion source. researchgate.netwikipedia.org

Stereoselective Synthesis of this compound

Achieving the correct stereochemistry is critical for the biological activity of aporphine alkaloids. The synthesis of the specific (R)-enantiomer of this compound relies on using a chiral starting material from the "chiral pool." Natural alkaloids like (R)-thebaine or (R)-codeine provide the necessary stereochemical scaffold. researchgate.netsemanticscholar.org The subsequent chemical transformations are designed to preserve this stereochemistry.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu In the context of aporphine synthesis from natural precursors, the inherent chirality of the starting material directs the formation of the final product's stereochemistry. For example, the acid-catalyzed Grewe cyclization, which forms the aporphine core from a morphinan (B1239233) precursor, proceeds with a degree of stereocontrol, maintaining the integrity of the existing chiral centers. researchgate.netsemanticscholar.org When synthesizing enantiomers not available from natural sources, asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation, can be employed to create the chiral centers with high enantiomeric excess. mdpi.commsu.edu

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be accomplished through multi-step sequences starting from readily available natural alkaloids.

One established route starts from thebaine . Thebaine is converted into an appropriately substituted morphinandiene, such as 6-fluoro-6-demethoxythebaine . semanticscholar.org The key reaction mechanism in this pathway is the acid-catalyzed rearrangement of the morphinandiene. This rearrangement involves the protonation of the dienol ether system, followed by a cyclization cascade (the Grewe reaction) that forms the aporphine's tetracyclic core, positioning the fluorine atom at the C-2 position. semanticscholar.org

Another detailed synthesis begins with codeine . A multi-step process converts codeine into 2-fluoro-11-hydroxy-N-propylnoraporphine . researchgate.net A key intermediate in this pathway is 14-hydroxymorphine . The synthesis involves a crucial SN2 reaction, where a tosylate group is displaced by a fluoride ion to introduce the fluorine atom. researchgate.netwikipedia.org This is followed by an acid-promoted rearrangement with methanesulfonic acid to form the aporphine ring system. researchgate.net

A synthesis of 2-haloaporphines, including this compound, has also been described starting from 2-hydroxyaporphine derivatives. nih.govacs.org A critical step is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, to convert the 2-hydroxy group into a 2-amino group. nih.gov The resulting 2-aminoapomorphine can then be converted to the 2-fluoro derivative via a Sandmeyer-type reaction or a Schiemann reaction, which typically involves the formation of a diazonium salt intermediate that is subsequently displaced by fluoride.

Radiosynthesis of Fluorine-18 (B77423) Labeled Aporphines for Positron Emission Tomography Research

The development of radiolabeled aporphines, particularly those containing fluorine-18 (18F), is crucial for their use as tracers in Positron Emission Tomography (PET) imaging to study dopamine (B1211576) receptors in the brain. nih.govsnmjournals.orgutupub.fi Fluorine-18 is an ideal radioisotope for PET due to its relatively short half-life (109.8 minutes) and low positron energy. mdpi.com

The radiosynthesis of 18F-labeled aporphines often involves introducing the 18F atom in the final steps of the synthesis to maximize the radiochemical yield, given the short half-life. A common strategy is nucleophilic substitution with [18F]fluoride ion. This requires a suitable precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a nitro group) at the position to be labeled.

For example, a series of novel 2-fluoroalkoxy aporphines have been synthesized for PET research. nih.gov The synthesis of an N-substituted-3-deoxynormorphine precursor was achieved, which was then subjected to an acid-catalyzed rearrangement to yield the target aporphine. nih.gov To create the 18F-labeled version, a precursor such as N-(3-(tosyloxy)propyl)-3-deoxynormorphine would be reacted with [18F]fluoride. The [18F]fluoride, produced in a cyclotron, is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) with potassium carbonate. acs.orgresearchgate.net The activated [18F]fluoride then displaces the tosylate leaving group in a one-step nucleophilic substitution reaction. researchgate.net The resulting 18F-labeled intermediate is then carried through the final rearrangement step to produce the desired PET tracer, such as (R)-(-)-2-[18F]-fluoroethoxy-N-n-propylnorapomorphine . snmjournals.org

Another approach is electrophilic fluorodestannylation, where a precursor containing a trimethylstannyl (tin) group is reacted with electrophilic [18F]F2 gas. mdpi.comutupub.fi This has been used for the radiosynthesis of tracers like 8,9-di[18F]fluoroapomorphine. mdpi.com

Pharmacological Characterization of 2 Fluoroapomorphine

Dopamine (B1211576) Receptor Binding Affinity and Selectivity

2-Fluoroapomorphine is a halogenated derivative of the well-known dopamine agonist, apomorphine (B128758). acs.orgnih.gov Its pharmacological profile is primarily characterized by its interaction with dopamine receptors, which are a class of G protein-coupled receptors prominent in the central nervous system. ebi.ac.ukwikipedia.org These receptors are broadly divided into two main subfamilies: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors. ebi.ac.uknih.govmetu.edu.tr This classification is based on their genetic structure, G-protein coupling, and physiological effects. ebi.ac.ukacnp.org The D1-like receptors typically couple to Gs proteins and stimulate adenylyl cyclase, while the D2-like receptors couple to Gi proteins to inhibit its activity. metu.edu.tracnp.org

The D1-like receptor family includes the D1 and D5 subtypes, which are involved in functions such as memory, attention, and locomotion. nih.gov The D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. nih.govhilarispublisher.com While studies on various aporphine (B1220529) alkaloids have explored their interactions with D1 receptors, specific binding affinity data (such as Ki or Kd values) for this compound at D1 and D5 receptor subtypes are not extensively detailed in the available scientific literature. Research has shown that for aporphines, structural elements like the presence of a catechol group are significant for D1 receptor binding, but specific quantitative analysis for the 2-fluoro analog remains less characterized. researchgate.netnih.gov

The D2-like receptor family, comprising the D2, D3, and D4 subtypes, mediates inhibitory neurotransmission and is a primary target for many dopaminergic drugs. ebi.ac.uk Research on this compound has predominantly focused on its interaction with the D2 receptor subtype. acs.orgnih.govebi.ac.uk The affinity of this compound for the dopamine D2 receptor has been evaluated in tissues from the anterior pituitary gland using radioligand binding assays with substances like [3H]spiperone. acs.orgnih.gov

While this compound shows a high affinity for D2 receptors, detailed binding profiles and affinity constants (Ki/Kd) for the D3 and D4 receptor subtypes are not specified in the reviewed literature. The D3 and D4 receptors share structural homology with the D2 receptor and are concentrated in limbic areas of the brain, making them targets of interest in neuropsychiatric research. acnp.orghilarispublisher.com

In pharmacology, a receptor agonist is a substance that binds to a receptor and elicits a biological response, mimicking the action of the endogenous ligand. sigmaaldrich.compharmacologyeducation.org A partial agonist also binds and activates the receptor but produces a submaximal response compared to a full agonist. pharmacologyeducation.orgnih.gov Depending on the surrounding concentration of a full agonist, a partial agonist can act as a functional antagonist. pharmacologyeducation.orgnih.gov

Studies have characterized this compound as a potent dopamine agonist. acs.orgnih.govresearchgate.net Its activity is most prominently noted at the D2 receptor, where it demonstrates functional agonist properties in receptor assays. acs.orgebi.ac.uk This indicates that this compound binds to the D2 receptor and initiates the intracellular signaling cascade associated with the receptor's activation.

A key finding in the pharmacological evaluation of this compound is its enhanced potency relative to its parent compound, (-)-apomorphine. In competitive radioreceptor binding assays assessing affinity for the D2 receptor, this compound was found to be the most potent among a series of 2-halo-substituted aporphines. acs.orgnih.gov Specifically, it was determined to be approximately 1.5 times more potent than (-)-apomorphine at the D2 receptor. acs.orgnih.govebi.ac.ukmolaid.commolaid.com This suggests that the substitution of a fluorine atom at the 2-position of the apomorphine structure enhances its ability to bind to and/or activate the D2 receptor. acs.orgacs.org

| Compound | Target Receptor | Relative Potency vs. (-)-Apomorphine | Reference |

|---|---|---|---|

| This compound | Dopamine D2 Receptor | ~1.5 times more potent | acs.orgnih.govacs.org |

Serotonin (B10506) (5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels involved in a wide array of physiological and psychological processes. nih.govsigmaaldrich.com They are classified into seven main families (5-HT1 to 5-HT7). sigmaaldrich.com Certain aporphine alkaloids have been reported as ligands at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. researchgate.netnih.gov However, the reviewed scientific literature does not provide specific data on the binding affinity or functional activity of this compound at any of the serotonin receptor subtypes. Therefore, its profile as a ligand for 5-HT receptors remains uncharacterized.

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org They are divided into two main groups, alpha (α) and beta (β), each with further subtypes (e.g., α1, α2). wikipedia.orgnih.gov The α2-adrenergic receptor, in particular, is an inhibitory receptor involved in regulating neurotransmitter release. wikipedia.org While the pharmacology of many compounds includes their interaction with these receptors, specific studies detailing the binding affinity or functional effects of this compound at alpha-adrenergic receptors are not available in the cited literature.

Agonist and Partial Agonist Functional Activity in Receptor Assays

Serotonin Receptor Binding Profiles (5-HT)

Ligand-Receptor Interaction Kinetics and Dynamics

The interaction between a ligand like this compound and its receptor is a dynamic process, defined by the rates of association (k_on) and dissociation (k_off). These kinetic parameters determine the duration of the ligand's effect at the receptor, a concept known as residence time, which is often more predictive of in vivo efficacy than simple affinity (K_i) measurements. nih.gov The affinity itself describes the strength of the binding, with higher affinity indicating a longer time the ligand spends attached to the protein. bruker.com

The process of ligand binding can induce conformational changes in the receptor, shifting it from an inactive to an active state. nih.gov Techniques such as stopped-flow spectroscopy can be employed to measure these rapid kinetic events. photophysics.com This can be achieved by observing changes in the intrinsic tryptophan fluorescence of the receptor protein upon ligand binding or by labeling the ligand with a fluorescent probe. photophysics.com While specific kinetic data for this compound is not extensively detailed in the literature, its kinetics are fundamental to its mechanism of action. The time it spends bound to various dopamine receptor subtypes dictates the downstream signaling cascade and ultimate physiological response. bruker.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. automate.videocollaborativedrug.com By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for its pharmacological effects, aiming to optimize potency, selectivity, and minimize toxicity. automate.video For this compound, SAR studies are crucial for understanding how substitutions on the apomorphine core influence its interaction with dopamine receptors.

The substitution of hydrogen with fluorine can markedly alter a molecule's properties. In the case of norepinephrine, fluorine substitution on the aromatic ring significantly changes its alpha- and beta-adrenergic agonist properties. For instance, 2-fluoronorepinephrine acts as a beta-adrenergic agonist with minimal alpha activity. nih.gov This is attributed to changes in the molecule's electronic and physicochemical properties. nih.gov Similarly, for dopamine D2-like receptor antagonists, the introduction of a fluorine atom can result in a 4- to 10-fold decrease in affinity, while also lowering the pKa of the amine, which increases lipophilicity. nih.gov

Apomorphine itself is a non-selective agonist with high affinity for multiple dopamine receptor subtypes. researchgate.net

Table 1: Binding Affinity (Ki) of Apomorphine for Human Dopamine Receptors This table presents data for the parent compound, apomorphine, to provide a baseline for understanding the effects of fluorination.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D1 | 101 |

| D2 | 32 |

| D3 | 26 |

| D4 | 2.6 |

| D5 | 10 |

Data sourced from a study on the central mechanisms regulating the effects of apomorphine. researchgate.net

The introduction of a fluorine atom at the C-2 position of the apomorphine catechol ring to create this compound would be expected to modulate these binding affinities. Based on general principles, the high electronegativity of fluorine could alter intramolecular hydrogen bonding and the molecule's interaction with receptor residues, thereby influencing both affinity and selectivity across the D1-like and D2-like receptor families.

Modification of the N-alkyl substituent is a common strategy to alter the pharmacological profile of dopaminergic ligands. In a series of N-substituted spiperone (B1681076) analogues, changing the alkyl group on the amide nitrogen significantly affected their affinities for dopamine D2 and serotonin 5-HT2 receptors. nih.gov While small alkyl groups resulted in low D2 selectivity, larger groups like a benzyl (B1604629) substituent improved D2 selectivity by reducing affinity for the 5-HT2 receptor. nih.gov

For apomorphine derivatives, the N-propyl group is a key feature. Altering this group in this compound through different N-alkylation patterns would likely have a profound impact on its dopamine receptor subtype preferences. Studies on other apomorphine derivatives have shown that the lipophilicity of substituents is a more critical factor than spatial parameters in determining dopaminergic activity. nih.gov Therefore, varying the length and nature of the N-alkyl chain on this compound could fine-tune its selectivity, potentially favoring D2-like or D1-like receptors, a critical step in developing more targeted therapeutics.

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of molecules at an atomic level. amazon.com These methods, which range from quantum mechanics to classical molecular mechanics, allow researchers to study molecular structures and properties. kallipos.gr Techniques like quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics simulations are used to build models that predict the biological activity of new compounds. otavachemicals.comresearchgate.net

In the context of apomorphine and its derivatives, molecular modeling has been used to correlate the conformational energies of different congeners with their observed biological activities. nih.gov By calculating the energy required for a derivative to adopt the "active" conformation of dopamine, researchers can predict its potency. nih.gov Such computational approaches are vital for elucidating the SAR of this compound. Molecular docking could predict its binding pose within different dopamine receptor subtypes, while molecular dynamics could simulate the stability of the ligand-receptor complex over time, providing insights into the structural basis of its affinity and selectivity. otavachemicals.com

Most drug molecules are flexible and can adopt multiple three-dimensional shapes, or conformations. ijpsr.com The specific conformation a molecule adopts when it binds to its receptor is often critical for its biological activity. nih.gov Conformational analysis, therefore, seeks to identify the low-energy, biologically active conformations of a drug. ijpsr.comrsc.org This can be achieved through experimental methods like NMR spectroscopy and X-ray crystallography, as well as computational techniques such as molecular mechanics calculations. nih.gov

For apomorphine congeners, a clear relationship has been established between their conformational energies and biological activities. nih.gov The ability of a derivative to mimic the structural requirements of the dopamine pharmacophore, as defined by (R)-apomorphine, is directly related to its activity. nih.gov The fluorine atom in this compound can influence its preferred conformation due to steric and electronic effects. Analyzing the conformational landscape of this compound is essential to understand how it presents its key pharmacophoric features—the catechol ring and the nitrogen atom—to the dopamine receptor, thus determining its functional outcome as an agonist.

Preclinical Neuropharmacological Investigations of 2 Fluoroapomorphine

In Vitro Pharmacological Evaluation

In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its molecular targets. nih.gov These methods are crucial for determining binding affinities and functional activities before advancing to more complex in vivo models. nih.gov

Receptor Radioligand Binding Assays

Receptor radioligand binding assays are a cornerstone of pharmacological research, utilized to determine the affinity of a ligand for a specific receptor. nih.gov In these assays, a radiolabeled compound of known affinity competes with the test compound for binding to the target receptor. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. nih.gov

While specific binding data for 2-Fluoroapomorphine is not detailed in the provided search results, the general methodology involves incubating the compound with membranes from cells expressing the receptor of interest (e.g., dopamine (B1211576) D2 receptors) in the presence of a suitable radioligand.

Table 1: Representative Radioligand Binding Assay Parameters

| Parameter | Description |

|---|---|

| Receptor Source | Membranes from CHO or HEK293 cells transfected with the human dopamine D2 receptor |

| Radioligand | [³H]Spiperone or [¹²⁵I]Iodosulpride |

| Test Compound | This compound |

| Incubation Time | 60-120 minutes |

| Incubation Temperature | Room temperature or 37°C |

| Data Analysis | Non-linear regression to determine IC50 and Ki values |

Cell-Based Functional Assays for Receptor Activation

Cell-based functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. frontiersin.orgmdpi.com These assays measure the cellular response following receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or protein-protein interactions. frontiersin.orginnoprot.cominnoprot.com

For G protein-coupled receptors (GPCRs) like the dopamine receptors, common functional assays include measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. innoprot.com For instance, activation of D2 receptors, which are typically Gi/o-coupled, leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. innoprot.com The potency of a compound in eliciting this response is quantified by its EC50 value (the concentration that produces 50% of the maximal response).

Table 2: Common Cell-Based Functional Assay Readouts for Dopamine Receptors

| Assay Type | Principle | Readout |

|---|---|---|

| cAMP Assay | Measures the inhibition of adenylyl cyclase upon Gi/o-coupled receptor activation. innoprot.com | Decrease in intracellular cAMP levels. innoprot.com |

| Reporter Gene Assay | Receptor activation triggers a signaling cascade leading to the expression of a reporter gene (e.g., luciferase, β-galactosidase). thermofisher.com | Light emission or color change. |

| Calcium Flux Assay | Measures changes in intracellular calcium concentrations, often mediated by Gq-coupled receptors or downstream of other G proteins. | Fluorescence intensity change of a calcium-sensitive dye. |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures protein-protein interactions, such as between a receptor and β-arrestin, upon receptor activation. mdpi.com | Change in light emission from a donor to an acceptor molecule. mdpi.com |

In Vivo Studies in Animal Models

In vivo studies are essential to understand how a compound behaves in a whole, living organism, providing insights into its pharmacokinetic and pharmacodynamic properties. nih.gov These studies are critical for predicting the potential therapeutic efficacy and for designing clinical trials. nih.gov

Biodistribution and Brain Uptake Studies

Biodistribution studies track the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout the body. researchgate.net For centrally acting drugs like this compound, a key aspect of these studies is to determine the extent to which the compound can cross the blood-brain barrier (BBB) and accumulate in the brain. nih.gov This is often achieved by administering a radiolabeled version of the compound to animals and measuring its concentration in various tissues, including the brain, at different time points. researchgate.netnih.gov Studies have shown that factors such as ambient lighting can influence the brain uptake of radiotracers in mice. plos.org

Receptor Occupancy Studies in Rodents and Non-Human Primates

Receptor occupancy (RO) studies measure the fraction of target receptors that are bound by a drug at a given dose. nih.govitrlab.com This information is crucial for establishing a relationship between the dose of a drug, its concentration in the brain, and its pharmacological effect. nih.gov RO is typically determined using imaging techniques like Positron Emission Tomography (PET) or by ex vivo autoradiography. nih.govumich.edu

In a typical RO study, animals are administered the test compound, followed by a radioligand that binds to the same receptor. nih.gov The reduction in the binding of the radioligand in the presence of the test compound is used to calculate the percentage of receptor occupancy. nih.govfrontiersin.org These studies have been conducted in both rodents and non-human primates to evaluate the in vivo potency of various central nervous system drugs. nih.gov

Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the living brain. wikipedia.orghopkinsmedicine.org When a compound is labeled with a positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F), it can be used as a PET radiotracer to study its own biodistribution and target engagement or to measure the density and occupancy of its target receptors. nih.govnih.gov

Given its fluorine atom, this compound is a candidate for radiolabeling with ¹⁸F to create a PET tracer. [¹⁸F]this compound could potentially be used to:

Visualize and quantify dopamine receptor distribution in the brain.

Measure the occupancy of dopamine receptors by other drugs.

Study changes in the dopamine system in neurological and psychiatric disorders. hopkinsmedicine.org

The development of such a tracer would involve radiosynthesis, followed by in vitro and in vivo characterization to ensure it retains the desired pharmacological properties and is suitable for imaging.

Evaluation of this compound as a PET Radioligand

The potential of a compound to serve as a Positron Emission Tomography (PET) radioligand hinges on several key characteristics, including its ability to be labeled with a positron-emitting isotope, cross the blood-brain barrier, and bind with high affinity and specificity to its target. The evaluation of a new candidate, such as this compound, follows a structured preclinical assessment pipeline.

The development process for a PET radioligand typically begins with radiosynthesis. For a fluorinated compound like this compound, this would involve labeling with Fluorine-18 ([¹⁸F]), a common isotope used in PET imaging. The synthesis must be efficient, resulting in a high radiochemical purity and specific activity to ensure that the injected mass is low enough to avoid pharmacological effects.

Following successful radiosynthesis, preclinical evaluation in animal models is conducted. These studies are designed to assess the brain uptake of the radiolabeled compound and its pharmacokinetic profile. An ideal PET radioligand demonstrates rapid penetration of the blood-brain barrier followed by selective retention in target-rich tissues. Imaging studies in rodents and non-human primates are often used to characterize the in-vivo distribution and binding kinetics. researchgate.netnih.gov For instance, the evaluation of novel D₂ agonist PET tracers often involves imaging studies in baboons to measure tracer uptake and calculate ratios between target and reference regions over time. researchgate.net While the fluorine atom in this compound makes it a candidate for labeling as a potential PET ligand, detailed preclinical evaluations of its specific properties as a radiotracer, such as its in-vivo kinetics and metabolism, are not extensively documented in the available literature. researchgate.netnih.gov

Assessment of Specific Binding in Dopamine Receptor-Rich Regions

A crucial step in the pharmacological assessment of a dopamine agonist is to confirm its specific binding to dopamine receptors in brain regions where they are densely expressed. The D₂-like family of dopamine receptors is highly expressed in the striatum (caudate and putamen), nucleus accumbens, and the substantia nigra. ontosight.ai In contrast, the cerebellum is relatively sparse in D₂ receptors and is therefore commonly used as a reference region to estimate non-specific binding.

The primary preclinical evaluation of this compound demonstrated its affinity for the dopamine D-2 receptor in the anterior pituitary gland, a region rich in these receptors. nih.govacs.org This initial study confirmed that the compound interacts specifically with the intended target.

Further in-vivo validation of specific binding for a potential PET ligand is typically achieved by demonstrating a high ratio of radioactivity in a target-rich region versus a reference region. For D₂ receptor agonists, the striatum/cerebellum ratio is a key metric. researchgate.net Preclinical studies with other radiolabeled D₂ agonists have shown selective localization in the striata, with striatum-to-cerebellum ratios reaching values of 2.0 or higher in rats and non-human primates. researchgate.netnih.gov This selective binding can be further validated by pretreatment with a known D₂ receptor antagonist, which should block the specific binding of the radioligand in the striatum and significantly reduce the striatum-to-cerebellum ratio. researchgate.net While this compound has been confirmed to bind to D-2 receptors, specific quantitative data from in-vivo or ex-vivo autoradiography studies detailing its striatum-to-cerebellum binding ratio are not widely reported.

Comparative Preclinical Neuropharmacological Profiles of this compound with Other Dopamine Agonists

The neuropharmacological profile of a novel compound is best understood when compared with established agents. This compound was developed as part of a series of 2-halo-substituted aporphines to investigate structure-activity relationships at the D₂ dopamine receptor. nih.govacs.org

In a key preclinical study, this compound was directly compared with its parent compound, (-)-apomorphine. The affinity for the dopamine D-2 receptor was evaluated using tissue from the anterior pituitary gland of swine. The results demonstrated that this compound was the most potent of the synthesized halo-aporphines, showing 1.5 times the potency of (-)-apomorphine. nih.govacs.org This indicates that the substitution of a fluorine atom at the 2-position of the apomorphine (B128758) structure enhances its binding affinity for the D₂ receptor.

The structure-activity relationship in this class of compounds suggests that substitution at the 2-position can significantly influence D₂ receptor affinity. For example, further modification of the aporphine (B1220529) structure led to the synthesis of 2-fluoro-N-n-propylnorapomorphine (2-F-NPA), a compound that demonstrated extraordinarily high D₂ affinity (Ki = 12 pM) and a remarkable 57,500-fold selectivity for D₂ over D₁ receptors. researchgate.net This highlights a general principle where 2-position substitutions on the aporphine A ring can enhance interaction with the D₂ receptor. researchgate.net

The table below provides a comparative overview of the receptor binding affinities for this compound and other relevant dopamine agonists.

| Compound | Receptor Target | Affinity (Ki or IC50) | Potency Relative to Apomorphine | Reference |

| This compound | Dopamine D₂ | Not specified | 1.5x more potent | nih.govacs.org |

| (-)-Apomorphine | Dopamine D₂ | pKi = 5.7–7.5 | 1.0x (Reference) | mdpi.com |

| Dopamine D₃ | pKi = 6.1–7.6 | Not applicable | mdpi.com | |

| Dopamine D₄ | pKi = 8.4 | Not applicable | mdpi.com | |

| 2-fluoro-N-n-propylnorapomorphine (2-F-NPA) | Dopamine D₂ | Ki = 12 pM | Significantly more potent | researchgate.net |

| Spiperone (B1681076) | Dopamine D₂ | pKi = 8.4–9.4 | Not applicable | mdpi.com |

| This table is interactive. Click on column headers to sort. |

Analytical Methodologies for 2 Fluoroapomorphine Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental in pharmaceutical analysis for separating individual components from a mixture. nih.govwikipedia.org For 2-fluoroapomorphine, these techniques are vital for determining the purity of synthesized batches and for quantifying the compound in various research samples. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its versatility, high resolution, and minimal sample preparation requirements. nih.govwikipedia.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a dominant technique in pharmaceutical analysis, adept at separating, identifying, and quantifying components in a mixture. wikipedia.org A typical HPLC system utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. tricliniclabs.com

For the analysis of compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is commonly employed. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. wikipedia.orgmdpi.com The retention of this compound on the column is influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. wikipedia.org

A key aspect of HPLC method development is ensuring the separation of the active pharmaceutical ingredient (API), in this case, this compound, from any impurities or degradation products. nih.gov This is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to optimize the separation. researchgate.net

Detection Methods in HPLC:

The separated components are detected as they exit the column. A common detector is the Diode Array Detector (DAD), which acquires UV-Vis spectra for each peak, allowing for peak purity assessment and tentative identification of compounds. nih.govresearchgate.net For enhanced sensitivity and specificity, HPLC systems can be coupled with a mass spectrometer (LC-MS). gamanamspmvv.in

Advanced Chromatographic Techniques:

For complex samples where co-elution of peaks may occur in standard one-dimensional HPLC, two-dimensional liquid chromatography (2D-LC) can be utilized. researchgate.netamericanpharmaceuticalreview.com This technique offers significantly increased peak capacity and resolution by subjecting fractions from the first dimension of separation to a second, different chromatographic system. researchgate.netamericanpharmaceuticalreview.com

| Chromatographic Technique | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. wikipedia.org | Primary method for purity testing and quantification of this compound in bulk drug substance and research formulations. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Utilizes a non-polar stationary phase and a polar mobile phase. Hydrophobic molecules are retained longer. wikipedia.org | Standard mode for this compound analysis, separating it from polar impurities. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Employs two independent separation mechanisms for enhanced resolution of complex mixtures. americanpharmaceuticalreview.com | Resolving co-eluting impurities from the this compound peak, ensuring accurate purity assessment. researchgate.net |

Spectroscopic Methods for Structural Confirmation and Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. researchgate.netrsc.org It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). vanderbilt.edu

¹H NMR Spectroscopy: The chemical shift of each proton signal in the ¹H NMR spectrum of this compound provides information about its electronic environment. vanderbilt.edu The integration of the peaks corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, a principle known as the n+1 rule. libretexts.orgyoutube.com This detailed information helps to piece together the molecule's structure.

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments within the molecule. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure of this compound.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. libretexts.org When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool. gamanamspmvv.in In the mass spectrum of this compound, the molecular ion peak (M+) would confirm its molecular weight. The presence of a fluorine atom would be indicated by the specific isotopic pattern. The fragmentation pattern, which shows the masses of smaller ions formed by the breakdown of the parent molecule, can provide clues about the structural components of this compound. libretexts.orglibretexts.org Tandem mass spectrometry (MS/MS or MS²) can further enhance structural analysis by selecting a specific ion and fragmenting it to gain more detailed structural information. wikipedia.org

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as O-H stretching for the hydroxyl groups, C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-F stretching for the fluorine atom. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. researchgate.net The wavelength of maximum absorbance (λmax) can be used for quantitative analysis based on the Beer-Lambert law. nptel.ac.in

| Spectroscopic Method | Information Provided | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment and connectivity of ¹H and ¹³C atoms. rsc.orgvanderbilt.edu | Unambiguous structural confirmation and elucidation. |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. libretexts.org | Confirmation of molecular formula and structural fragments. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. researchgate.net | Identification of key functional groups like -OH, aromatic rings, and C-F bond. |

| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions and conjugated systems. nptel.ac.in | Quantitative analysis and confirmation of the aromatic system. |

Bioanalytical Approaches for Quantification in Preclinical Biological Matrices

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological fluids and tissues, which is a critical aspect of preclinical pharmacokinetic studies. researchgate.netasiapharmaceutics.info These methods must be highly sensitive and selective to accurately measure the low concentrations of the analyte in complex biological matrices like plasma and brain tissue. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and accuracy. pnrjournal.comppd.com The process typically involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, providing a cleaner extract than PPT or LLE. nih.gov

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate this compound from any remaining matrix components and potential metabolites. mdpi.com UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. americanpharmaceuticalreview.com

Tandem Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. wikipedia.org In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion for detection. This highly specific transition provides excellent selectivity and sensitivity for quantification. wikipedia.org

Method Validation:

Any bioanalytical method developed for preclinical studies must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH). pnrjournal.comich.org Key validation parameters include:

Accuracy: The closeness of the measured concentration to the true concentration. pnrjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. pnrjournal.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. jrespharm.com

Matrix Effect: The alteration of the analyte's response due to interfering components in the biological matrix. asiapharmaceutics.info

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For preclinical studies involving the central nervous system, methods for quantifying this compound in brain tissue are also necessary. This typically involves homogenizing the brain tissue before extraction and analysis. mdpi.comresearchgate.net The brain-to-plasma concentration ratio can then be determined to assess the compound's ability to cross the blood-brain barrier. researchgate.netevotec.com

| Bioanalytical Parameter | Description | Importance for this compound Research |

| Sample Preparation | Extraction and clean-up of the analyte from the biological matrix (e.g., plasma, brain homogenate). researchgate.net | Removes interferences, improving the accuracy and reliability of quantification. |

| LC-MS/MS | A highly sensitive and selective technique combining liquid chromatography with tandem mass spectrometry. pnrjournal.com | The preferred method for quantifying low concentrations of this compound in preclinical pharmacokinetic studies. |

| Method Validation | A process to demonstrate that the analytical method is suitable for its intended purpose. ich.org | Ensures the reliability, reproducibility, and accuracy of the bioanalytical data. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net | Determines the sensitivity of the method, which is crucial for detecting low drug concentrations at later time points in pharmacokinetic studies. |

| Brain Tissue Analysis | Quantification of the compound in homogenized brain tissue. mdpi.com | Essential for assessing the central nervous system penetration of this compound. |

Q & A

Q. What are the established synthetic pathways for 2-Fluoroapomorphine, and how do reaction conditions influence yield and purity?

this compound is synthesized via acid-catalyzed rearrangement of substituted morphinandienes derived from thebaine. For example, 6-fluoro-6-demethoxythebaine undergoes rearrangement under acidic conditions to yield this compound . Key factors include:

- Temperature control : Elevated temperatures (>80°C) may degrade intermediates.

- Protecting groups : Hydroxy groups at positions 10 and 11 are often protected (e.g., acetylated) to prevent side reactions .

- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) improves purity. Yield optimization requires balancing reaction time and stoichiometry of fluorinating agents.

Q. What in vitro assays are recommended to evaluate this compound’s dopaminergic receptor affinity?

Radioligand binding assays using ³H-labeled dopamine receptors (D1/D2 subtypes) are standard. Methodological considerations:

- Membrane preparation : Use striatal tissue homogenates from rodent models to isolate receptors.

- Competitive binding : Compare displacement of reference ligands (e.g., apomorphine) to calculate IC₅₀ values .

- Controls : Include non-fluorinated apomorphine analogs to isolate fluorine’s electronic effects on binding.

Q. How can researchers validate the structural integrity of synthesized this compound?

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm fluorine substitution at position 2 via characteristic ¹⁹F shifts (~-120 ppm) and absence of demethoxythebaine residues.

- HPLC-MS : Use C18 columns with UV detection (λ = 280 nm) and mass spec for molecular ion verification (expected m/z: 323.3) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity samples.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at position 2) alter this compound’s pharmacokinetics compared to apomorphine?

Fluorination enhances metabolic stability but may reduce blood-brain barrier permeability. Methodological approaches:

- In vivo pharmacokinetics : Administer equimolar doses to rodents and measure plasma/tissue concentrations via LC-MS. Key parameters:

- Half-life : Fluorine’s electronegativity slows hepatic metabolism (CYP450 enzymes).

- Bioavailability : Compare AUC values after oral vs. subcutaneous administration .

- Molecular dynamics simulations : Model interactions with P-glycoprotein transporters to predict efflux rates .

Q. What strategies resolve contradictions in reported receptor affinity data for this compound?

Discrepancies often arise from assay variability or receptor subtype selectivity. Mitigation strategies:

- Standardize protocols : Use identical tissue sources (e.g., rat vs. human recombinant receptors) and buffer conditions across studies.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for publication bias .

- Functional assays : Complement binding data with cAMP accumulation or β-arrestin recruitment assays to assess agonism vs. partial agonism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?

Focus on fluorine’s role in modulating selectivity and toxicity:

- Electron-withdrawing effects : Fluorine at position 2 increases D2 receptor selectivity over 5-HT receptors compared to non-fluorinated analogs.

- Toxicity screening : Use high-throughput cytotoxicity assays (e.g., HepG2 cells) to identify metabolites causing hepatotoxicity .

- Comparative SAR : Synthesize analogs with halogens (Cl, Br) at position 2 to isolate steric vs. electronic contributions .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Q. How should researchers design longitudinal studies to assess this compound’s neuroprotective effects?

- Animal models : Use MPTP-induced Parkinson’s disease mice, with endpoints like tyrosine hydroxylase staining and rotarod performance.

- Blinding : Ensure treatment groups are coded to minimize bias.

- Omics integration : Pair behavioral data with transcriptomic profiling (RNA-seq) of dopaminergic neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.